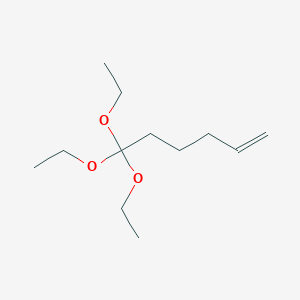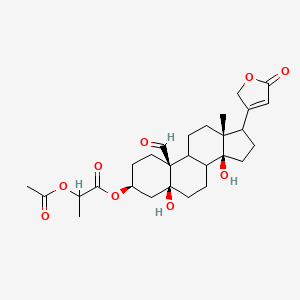![molecular formula C6H10N2 B14505714 [(But-2-en-1-yl)amino]acetonitrile CAS No. 63315-32-2](/img/structure/B14505714.png)
[(But-2-en-1-yl)amino]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(But-2-en-1-yl)amino]acetonitrile is an organic compound characterized by the presence of an amino group attached to a butenyl chain and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(But-2-en-1-yl)amino]acetonitrile typically involves the reaction of but-2-en-1-amine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the amino group of but-2-en-1-amine attacks the carbon of the nitrile group in acetonitrile, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(But-2-en-1-yl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
[(But-2-en-1-yl)amino]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(But-2-en-1-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the butenyl group.
But-2-en-1-amine: Similar but lacks the nitrile group.
Acetonitrile: Contains the nitrile group but lacks the amino and butenyl groups.
Uniqueness
[(But-2-en-1-yl)amino]acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to a butenyl chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Propriétés
Numéro CAS |
63315-32-2 |
|---|---|
Formule moléculaire |
C6H10N2 |
Poids moléculaire |
110.16 g/mol |
Nom IUPAC |
2-(but-2-enylamino)acetonitrile |
InChI |
InChI=1S/C6H10N2/c1-2-3-5-8-6-4-7/h2-3,8H,5-6H2,1H3 |
Clé InChI |
VBAXWZTTXNSTTG-UHFFFAOYSA-N |
SMILES canonique |
CC=CCNCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)





![2-Amino-4-methylpyrimido[5,4-b][1,4]oxazepine-6,8(7H,9H)-dione](/img/structure/B14505681.png)




